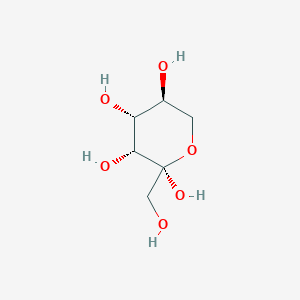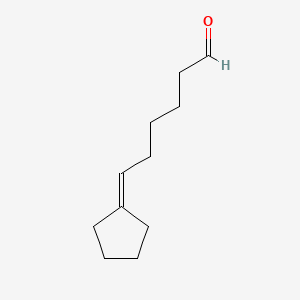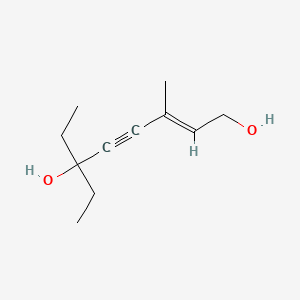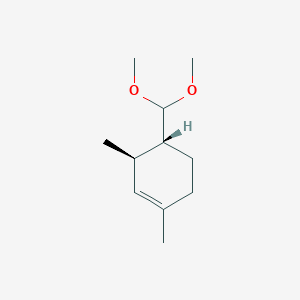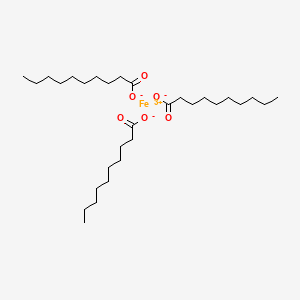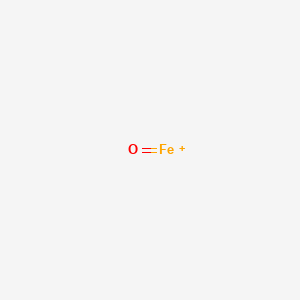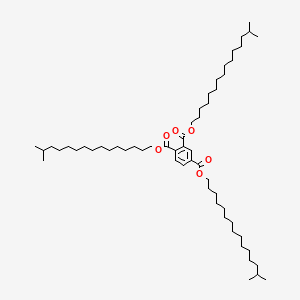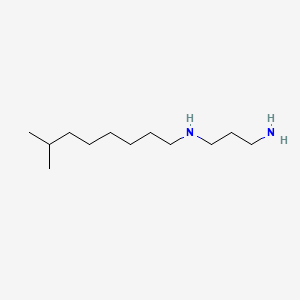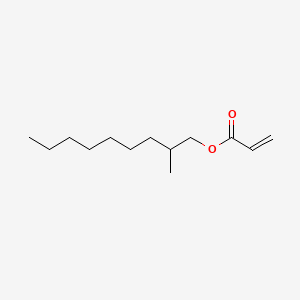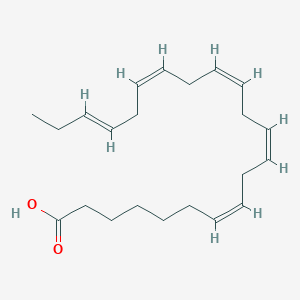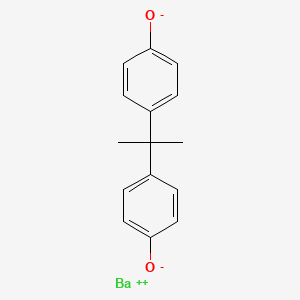
Zinc bis(2-ethylhexyl) dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(2-ethylhexyl) dimaleate is a chemical compound that belongs to the class of organometallic compounds. It is characterized by the presence of zinc, which is bonded to two 2-ethylhexyl groups and two maleate groups. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting zinc oxide with 2-ethylhexylamine and maleic anhydride under controlled conditions.
Industrial Production Methods: The compound is typically produced in a controlled environment to ensure purity and consistency. The reaction involves heating the reactants in a solvent, followed by purification steps to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms zinc oxide.
Reduction: Reduction reactions involve the addition of electrons, resulting in the formation of zinc metal.
Substitution: Substitution reactions can occur, where one or more of the ligands (2-ethylhexyl or maleate groups) are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Zinc oxide
Reduction: Zinc metal
Substitution: Various substituted this compound derivatives
Applications De Recherche Scientifique
Zinc bis(2-ethylhexyl) dimaleate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of esters and amides.
Biology: The compound is utilized in biological studies to investigate the role of zinc in biological systems and its potential therapeutic effects.
Medicine: this compound is explored for its potential use in medical treatments, such as in the development of new drugs and therapies.
Industry: It is employed in the manufacturing of various products, including lubricants, coatings, and plastics, due to its stabilizing and anti-corrosive properties.
Mécanisme D'action
The mechanism by which zinc bis(2-ethylhexyl) dimaleate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins that require zinc as a cofactor.
Pathways Involved: this compound can influence various biochemical pathways, including those involved in DNA synthesis, cell division, and immune response.
Comparaison Avec Des Composés Similaires
Zinc bis(2-ethylhexyl) dimaleate is compared with other similar compounds to highlight its uniqueness:
Zinc bis(2-ethylhexyl) dithiophosphate: This compound has similar applications but differs in its chemical structure and reactivity.
Zinc bis(2-ethylhexyl) bis(dithiophosphate): Another related compound with distinct properties and uses.
These compounds share similarities in their zinc content and organometallic nature but differ in their ligands and specific applications.
Propriétés
Numéro CAS |
13560-77-5 |
|---|---|
Formule moléculaire |
C24H38O8Zn |
Poids moléculaire |
519.9 g/mol |
Nom IUPAC |
zinc;(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C12H20O4.Zn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);/q;;+2/p-2/b2*8-7-; |
Clé InChI |
GRLPGMSOIBAIPK-ATMONBRVSA-L |
SMILES isomérique |
CCCCC(COC(=O)/C=C\C(=O)[O-])CC.CCCCC(COC(=O)/C=C\C(=O)[O-])CC.[Zn+2] |
SMILES canonique |
CCCCC(CC)COC(=O)C=CC(=O)[O-].CCCCC(CC)COC(=O)C=CC(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


